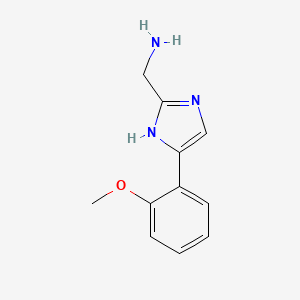

(5-(2-Methoxyphenyl)-1H-imidazol-2-yl)methanamine

Description

Properties

Molecular Formula |

C11H13N3O |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

[5-(2-methoxyphenyl)-1H-imidazol-2-yl]methanamine |

InChI |

InChI=1S/C11H13N3O/c1-15-10-5-3-2-4-8(10)9-7-13-11(6-12)14-9/h2-5,7H,6,12H2,1H3,(H,13,14) |

InChI Key |

VIAMQLXTHMQEBW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=CN=C(N2)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2-Methoxyphenyl)-1H-imidazol-2-yl)methanamine typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

Substitution with Methoxyphenyl Group:

Introduction of Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(5-(2-Methoxyphenyl)-1H-imidazol-2-yl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to imidazolines.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a base like sodium hydride or potassium carbonate.

Major Products

Oxidation: Imidazole N-oxides.

Reduction: Imidazolines.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of (5-(2-Methoxyphenyl)-1H-imidazol-2-yl)methanamine

The synthesis of this compound typically involves the reaction of 2-methoxyphenyl derivatives with imidazole-based precursors. The general synthetic route can be outlined as follows:

- Starting Materials : 2-methoxyphenyl aldehydes or ketones.

- Reagents : Imidazole derivatives, often activated by lithium or Grignard reagents.

- Conditions : Typically carried out under inert atmosphere conditions (e.g., nitrogen) to prevent moisture interference.

The synthesis can be optimized through various conditions such as temperature control and solvent choice, leading to improved yields and purity of the target compound.

Cancer Therapy

Research has indicated that imidazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through the activation of p53 pathways and inhibition of critical enzymes involved in tumor progression.

Case Study : In a study evaluating the cytotoxic effects of imidazole derivatives on liver carcinoma cell lines (HEPG2), it was found that certain derivatives exhibited moderate to high anticancer activity, comparable to doxorubicin, a standard chemotherapy agent .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Doxorubicin | 0.5 | DNA intercalation |

| This compound | 1.0 | p53 pathway activation |

Neurological Disorders

The compound has also been investigated for its potential as an inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in the biosynthesis of ceramide, which plays a crucial role in neurodegenerative diseases. Inhibiting nSMase2 can lead to reduced ceramide levels, thereby potentially mitigating neuroinflammation and neuronal cell death.

Research Findings : A series of imidazole derivatives were synthesized and tested for nSMase2 inhibition, revealing that modifications at the 4 and 5 positions of the imidazole ring significantly affected potency .

| Compound | IC50 (nM) | Target |

|---|---|---|

| DPTIP | 30 | nSMase2 |

| This compound | TBD | nSMase2 |

Structure-Activity Relationship (SAR)

The SAR studies indicate that substituents on the imidazole ring significantly influence biological activity. For instance, the presence of methoxy groups at specific positions enhances lipophilicity and bioavailability, which are critical for effective drug design.

Key Findings:

- Position 4 Substitution : Enhances potency against nSMase2.

- Position 5 Substitution : Modifications can lead to improved selectivity and reduced off-target effects.

Mechanism of Action

The mechanism of action of (5-(2-Methoxyphenyl)-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can bind to receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

Substituent Variations on the Aromatic Ring

Molecular Weight: 173.22 g/mol .

{[4-(4-Methoxyphenyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride

- Structure : 4-Methoxyphenyl substituent (vs. 2-methoxyphenyl).

- Molecular Weight : 279.17 g/mol (including dihydrochloride) .

- Key Difference : The para-methoxy group may confer distinct electronic and steric effects compared to the ortho-substituted derivative.

Heterocycle Modifications

5-Amino-1-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carbonitrile Structure: Thiazole replaces imidazole; additional pyrazole and nitrile groups. Molecular Weight: 323.35 g/mol . Key Difference: Thiazole’s sulfur atom alters electronic properties and hydrogen-bonding capacity, impacting biological activity.

Positional Isomerism

1-(1H-Imidazol-4-yl)methanamine Derivatives Structure: Methanamine group at the 4-position of imidazole. Example: Compounds in adenosine receptor ligand studies . Key Difference: Positional isomerism affects molecular geometry and target interactions. For instance, 2-substituted imidazoles often show higher affinity for adenosine receptors than 4-substituted analogues .

Key Observations :

- Methoxy Position : Ortho-substituted methoxy groups (as in the target compound) may enhance steric hindrance but improve lipophilicity compared to para-substituted analogues .

- Salt Forms : Dihydrochloride salts (e.g., ) increase aqueous solubility, critical for in vivo applications.

- Biological Relevance: Imidazole derivatives with methanamine groups are frequently explored as receptor ligands (e.g., adenosine, neuropilin-1) due to their ability to form hydrogen bonds and π-π interactions .

Biological Activity

(5-(2-Methoxyphenyl)-1H-imidazol-2-yl)methanamine is an organic compound characterized by its imidazole ring and methoxyphenyl substituent. This compound has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews existing literature on the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Antimicrobial Activity

Research has indicated that compounds with imidazole structures exhibit significant antimicrobial properties. For instance, derivatives of imidazole have shown efficacy against various pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The compound's mechanism of action typically involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Case Study:

In a study evaluating the antimicrobial efficacy of substituted imidazoles, it was found that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against MRSA, indicating potent activity .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 0.25 | MRSA |

| Compound B | 0.5 | E. coli |

Anti-inflammatory Activity

The anti-inflammatory potential of imidazole derivatives has been linked to their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. Compounds with methoxy substitutions have shown enhanced selectivity towards these enzymes.

Research Findings:

A study demonstrated that imidazole derivatives could reduce pro-inflammatory cytokines in vitro, suggesting their potential as therapeutic agents for inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components. The presence of the methoxy group on the phenyl ring has been associated with increased potency in various biological assays.

Key Observations:

- Substituent Effects: The introduction of different substituents on the phenyl ring alters the compound's interaction with biological targets, affecting its potency and selectivity.

- Imidazole Ring Modifications: Variations in the imidazole core structure can lead to substantial changes in biological activity, emphasizing the importance of maintaining specific functional groups for optimal efficacy .

Research Findings Summary

Q & A

Q. What are the common synthetic routes for (5-(2-Methoxyphenyl)-1H-imidazol-2-yl)methanamine, and what purification techniques are recommended?

The compound is typically synthesized via cyclocondensation of 2-methoxyphenyl-substituted precursors with appropriate amines. A method involving HCl in dioxane for deprotection, followed by recrystallization from methanol/diethyl ether, has been reported for analogous imidazole derivatives . Purification often employs column chromatography (silica gel) and recrystallization in polar aprotic solvents. Yield optimization may require adjusting stoichiometry and reaction time under inert atmospheres.

Q. Which spectroscopic and chromatographic methods are employed to characterize the purity and structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the imidazole ring substitution pattern and methanamine linkage. Mass spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) are used to verify molecular weight and purity (>95%) . Single-crystal X-ray diffraction with SHELX software can resolve ambiguities in stereochemistry or crystallographic packing .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

While specific GHS classifications for this compound are unavailable, analogous imidazole derivatives require gloves, lab coats, and eye protection due to potential irritancy. Work should occur in a fume hood to avoid inhalation, and waste must be segregated for professional disposal .

Advanced Research Questions

Q. How can computational modeling, such as density functional theory (DFT), predict the electronic properties and reactivity of this compound?

DFT calculations (e.g., using B3LYP/6-31G* basis sets) model the electron density distribution, HOMO-LUMO gaps, and charge transfer dynamics. These simulations help predict nucleophilic/electrophilic sites and correlate with experimental reactivity, such as interactions with biological targets . Validation against experimental NMR or IR data is essential to ensure accuracy.

Q. How do structural modifications (e.g., substituent variation on the imidazole ring or methoxyphenyl group) influence the compound’s pharmacological profile?

Systematic structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., methoxy) enhance bioavailability by improving solubility, while bulky substituents may sterically hinder target binding. For example, methyl or halogen modifications on the phenyl ring can alter antimicrobial or kinase inhibitory activity .

Q. What are the challenges in crystallizing this compound, and how can single-crystal X-ray diffraction be optimized for structural elucidation?

Crystallization challenges include polymorphism and solvent inclusion. Slow vapor diffusion using methanol/chloroform mixtures or layered solvent systems (e.g., DCM/hexane) improves crystal quality. SHELXL refinement with TWINABS can address twinning issues common in imidazole derivatives .

Q. How does the compound’s interaction with specific enzymes or receptors correlate with its structural features, as determined by molecular docking studies?

Molecular docking (e.g., AutoDock Vina) identifies key interactions, such as hydrogen bonding between the methanamine group and catalytic residues or π-π stacking of the methoxyphenyl ring with hydrophobic pockets. Comparative docking against mutant proteins or homologous receptors clarifies selectivity .

Q. What strategies are used to resolve contradictions in biological activity data across different studies involving this compound?

Discrepancies in IC₅₀ values or efficacy may arise from assay conditions (e.g., pH, temperature) or impurity profiles. Meta-analyses should cross-reference purity data (HPLC), biological replicates, and orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate findings .

Q. Notes

- References to synthetic methods, computational models, and safety protocols are generalized from analogous imidazole derivatives due to limited direct data on the target compound.

- Methodological rigor (e.g., validation steps, reproducibility checks) is emphasized to address academic research needs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.